Boc-D-Lys(nicotinoyl)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

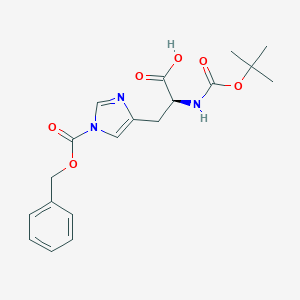

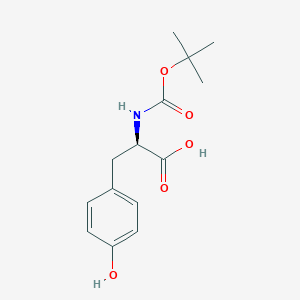

“Boc-D-Lys(nicotinoyl)-OH” is a specialty product used in proteomics research . It’s a derivative of boc-lysine , which is a type of protected amino acid. The “Boc” in its name refers to a tert-butoxycarbonyl protective group, which is commonly used in peptide synthesis.

Synthesis Analysis

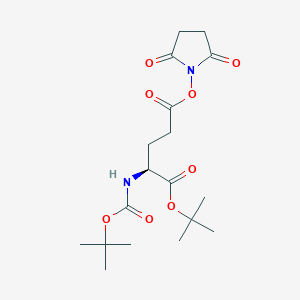

The synthesis of Boc-D-Lys(nicotinoyl)-OH and similar compounds can be achieved through the polymerization of α-amino acid N-carboxyanhydrides (NCAs) . Lithium hexamethyldisilazide (LiHMDS) has been shown to initiate an extremely rapid NCA polymerization process .Molecular Structure Analysis

The molecular formula of Boc-D-Lys(nicotinoyl)-OH is C17H25N3O5, and it has a molecular weight of 351.4 .Chemical Reactions Analysis

The NCA polymerization process used in the synthesis of Boc-D-Lys(nicotinoyl)-OH is very sensitive to moisture and typically must be conducted in a glove box . The reaction is completed within minutes or hours and can be conducted in an open vessel .科学研究应用

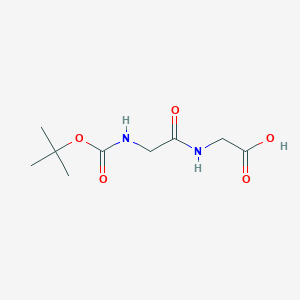

多肽合成和表征

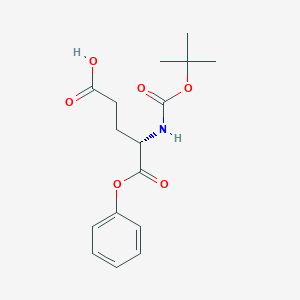

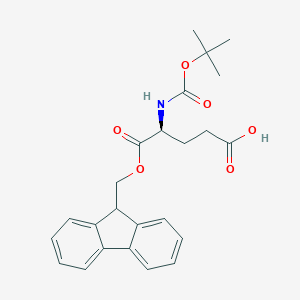

Boc-D-Lys(nicotinoyl)-OH 在多肽的合成和表征中具有应用。Zhao Yi-nan 和 Melanie Key (2013) 展示了 Fmoc-L-Lys(Boc)-OH 的合成,该合成可用在肽和多肽合成中,有望用于疾病治疗 (Zhao Yi-nan & Melanie Key, 2013).

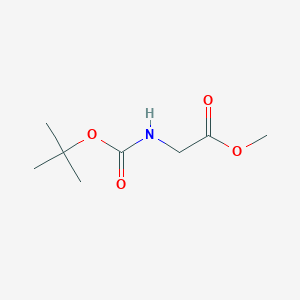

肽化学中的保护和活化

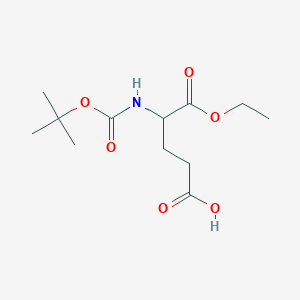

Boc 保护氨基酸在肽化学中至关重要。R. Matsueda 等人 (1981) 讨论了 Boc-Cys(Npys)-OH 的使用,展示了其耐酸性和形成二硫键的能力,这是蛋白质和肽化学中的重要功能 (R. Matsueda 等,1981).

赖氨酸氧化还原衍生物的合成

Boc-L-Lysine 衍生物已被合成用于创建赖氨酸的氧化还原衍生物,如 B. Peek 等人 (2009) 所示。这些衍生物在分子电子器件、光伏电池和光收集蛋白中具有潜在应用 (B. Peek 等,2009).

抗菌活性

Sherine N. Khattab (2005) 报道了 N-Boc 氨基酸酰肼的合成,突出了它们的高产率和纯度。该研究显示了合成化合物的抗菌活性,证明了这些 Boc 保护氨基酸的潜在医学应用 (Sherine N. Khattab, 2005).

阿片肽的合成

Boc 保护的均精氨酸衍生物被用于阿片肽的合成,正如 J. Izdebski 等人 (2007) 所研究的。这项研究提供了对具有增加抗降解性的生物活性肽设计的见解 (J. Izdebski 等,2007).

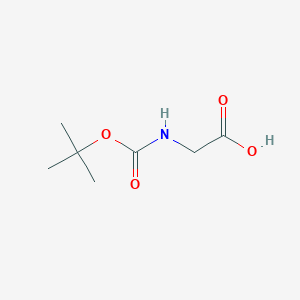

肽合成中间体

Boc 保护的 L-赖氨酸的改进合成已用于各种肽合成,包括 ACTH 和 β-内啡肽的片段。J. M. Scott 等人 (1981) 讨论了这些中间体在肽合成中的价值 (J. M. Scott 等,1981).

生物医学研究中的应用

Boc 保护的 L-赖氨酸被用于单壁碳纳米管在生物医学应用中的功能化,正如 J. Mulvey 等人 (2014) 所探索的。这证明了该分子在纳米医学和药物递送系统中的效用 (J. Mulvey 等,2014).

作用机制

Mode of Action

It’s known that the compound can be used in the synthesis of antimicrobial peptides (amps) . AMPs typically exert their effects by disrupting bacterial cell membranes . It’s plausible that Boc-D-Lys(nicotinoyl)-OH, as a component of these peptides, contributes to this membrane-disrupting activity .

Biochemical Pathways

Given its potential role in the synthesis of amps, it may indirectly affect pathways related to bacterial cell wall synthesis and integrity .

Pharmacokinetics

The pharmacokinetics of Boc-D-Lys(nicotinoyl)-OH are not well-studied. As a small molecule, it’s likely to be absorbed, distributed, metabolized, and excreted by standard mechanisms. The boc (tert-butyloxycarbonyl) group is known to be selectively deprotected under mild conditions, which could influence the compound’s bioavailability .

Result of Action

The result of Boc-D-Lys(nicotinoyl)-OH’s action is likely to depend on the context in which it’s used. In the synthesis of AMPs, its contribution to the overall peptide structure could enhance the peptides’ antimicrobial activity .

Action Environment

The action of Boc-D-Lys(nicotinoyl)-OH can be influenced by various environmental factors. For instance, the efficiency of Boc group deprotection can be affected by the presence of certain reagents and the reaction conditions . Additionally, the compound’s stability and efficacy could be influenced by factors such as pH, temperature, and the presence of other biological molecules.

属性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-3-carbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5/c1-17(2,3)25-16(24)20-13(15(22)23)8-4-5-10-19-14(21)12-7-6-9-18-11-12/h6-7,9,11,13H,4-5,8,10H2,1-3H3,(H,19,21)(H,20,24)(H,22,23)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHRBXNIOXCRQY-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)C1=CN=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)C1=CN=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-Lys(nicotinoyl)-OH | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。